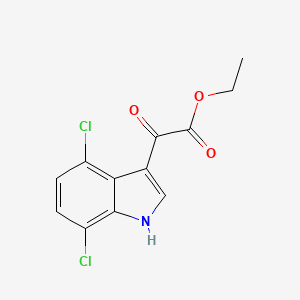
Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the indole ring, which can significantly influence its chemical properties and reactivity.
准备方法
合成路线和反应条件
2-(4,7-二氯-3-吲哚基)-2-氧代乙酸乙酯的合成通常涉及 4,7-二氯吲哚与草酰氯乙酯的反应。该反应通常在碱(如三乙胺)的存在下进行,作为催化剂。反应条件通常包括二氯甲烷之类的溶剂和 0-5°C 的温度范围,以确保反应有效进行。
工业生产方法
在工业环境中,2-(4,7-二氯-3-吲哚基)-2-氧代乙酸乙酯的生产可能涉及连续流动工艺,以提高产率和效率。使用自动化反应器并精确控制反应参数(如温度、压力和反应物浓度)可以导致更一致且可扩展的生产方法。
化学反应分析
反应类型
2-(4,7-二氯-3-吲哚基)-2-氧代乙酸乙酯可以发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以导致羟基衍生物的形成。
取代: 化合物中的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠之类的还原剂。
取代: 胺或硫醇之类的亲核试剂可用于取代反应,通常在氢氧化钠之类的碱的存在下。
主要产物
从这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生氧代衍生物,而还原可以产生羟基衍生物。取代反应可以导致各种取代的吲哚衍生物。
科学研究应用
2-(4,7-二氯-3-吲哚基)-2-氧代乙酸乙酯在科学研究中有多种应用:
化学: 它用作合成更复杂的有机分子的构建块。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为药物中间体的潜力。
工业: 它用于开发新材料和化学工艺。
作用机理
2-(4,7-二氯-3-吲哚基)-2-氧代乙酸乙酯的作用机制涉及其与特定分子靶标的相互作用。氯原子的存在可以增强其与某些酶或受体的结合亲和力,从而调节其活性。所涉及的确切途径取决于化合物使用的具体生物或化学环境。
作用机制
The mechanism of action of Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The presence of chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
2-(4,7-二氯-3-吲哚基)-2-氧代乙酸乙酯可以与其他吲哚衍生物进行比较,例如:
2-(4-氯-3-吲哚基)-2-氧代乙酸乙酯: 结构相似,但只有一个氯原子,这会影响其反应性和生物活性。
2-(3-吲哚基)-2-氧代乙酸乙酯: 缺乏氯原子,导致不同的化学性质和应用。
属性
分子式 |
C12H9Cl2NO3 |
|---|---|
分子量 |
286.11 g/mol |
IUPAC 名称 |
ethyl 2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11(16)6-5-15-10-8(14)4-3-7(13)9(6)10/h3-5,15H,2H2,1H3 |
InChI 键 |
IAXQTPSAGHKFOL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


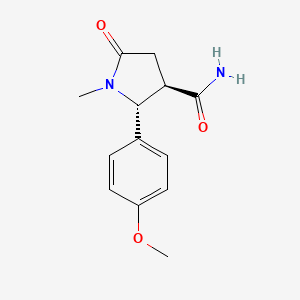
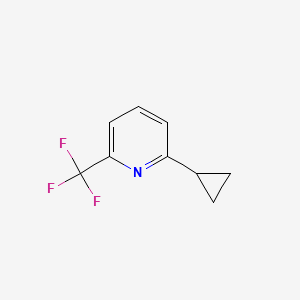
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
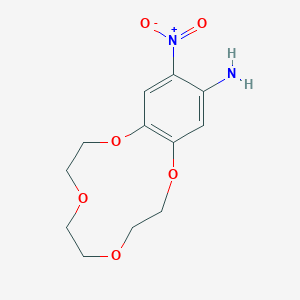




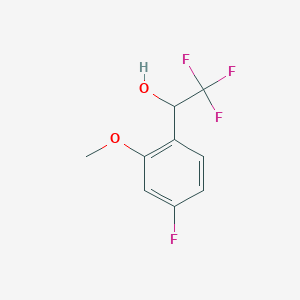
![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
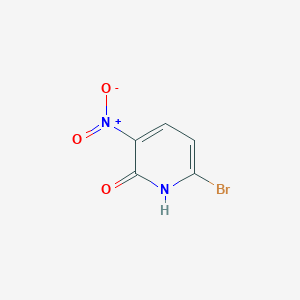
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
